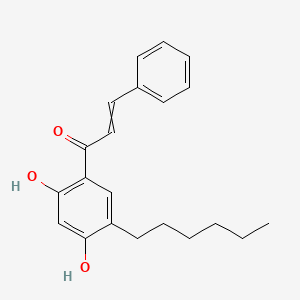![molecular formula C15H16N2O4S B14672922 Methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate CAS No. 51688-31-4](/img/structure/B14672922.png)
Methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate is an organic compound with a complex structure that includes an amino group, a sulfonyl group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate typically involves multiple steps. One common method is the reaction of 4-aminophenyl sulfone with an appropriate ester derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the sulfonyl group can produce sulfides .
Applications De Recherche Scientifique
Methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of Methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-aminophenylacetate
- Methyl 4-aminobenzoylacetate
- Methyl 4-ethoxybenzoate
Uniqueness
Methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate is unique due to the presence of both an amino group and a sulfonyl group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
51688-31-4 |
|---|---|
Formule moléculaire |
C15H16N2O4S |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate |
InChI |
InChI=1S/C15H16N2O4S/c1-21-15(18)10-17-12-4-8-14(9-5-12)22(19,20)13-6-2-11(16)3-7-13/h2-9,17H,10,16H2,1H3 |
Clé InChI |
QNGZEEFSBJSFMX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CNC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



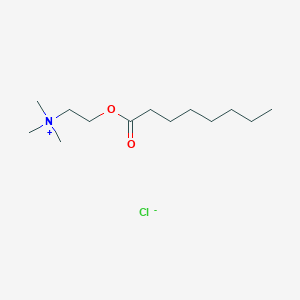
![1H-Imidazo[1,2-A]azepine](/img/structure/B14672858.png)
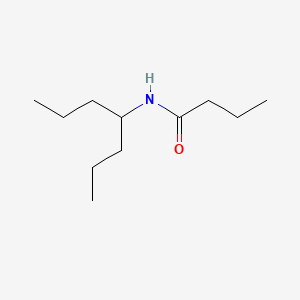
![2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-nitrophenyl)azo]-](/img/structure/B14672872.png)
![1-(2,4-Dinitrophenyl)-2-[2-(ethylsulfanyl)-1-phenylethylidene]hydrazine](/img/structure/B14672874.png)
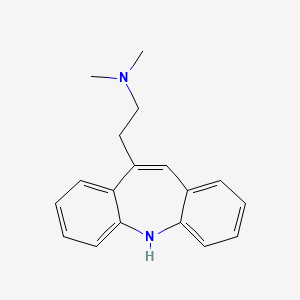

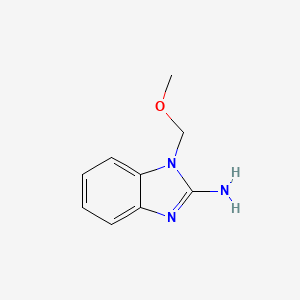
![2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde](/img/structure/B14672893.png)
